REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH:15]=[C:14]([C:19]([OH:24])([CH2:22][CH3:23])[CH2:20][CH3:21])[CH:13]=[CH:12]2)C1C=CC=CC=1.[H][H]>C(O)C>[CH2:20]([C:19]([C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([OH:8])[CH:18]=[CH:17]2)([OH:24])[CH2:22][CH3:23])[CH3:21]
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C=CC(=CC2=CC1)C(CC)(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
Treat
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Type
|
FILTRATION
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Details
|
Filter the catalyst from the reaction mixture
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Type
|
CONCENTRATION
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Details
|
concentrate the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)(O)C=1C=C2C=CC(=CC2=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.94 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |